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Compound of Interest

1-Bromo-4-(2-
Compound Name:

methoxyethoxymethoxy)benzene
CAS No.: 1092563-27-3

Cat. No.: B2765388

Get Quote

Executive Summary

This technical guide profiles 1-bromo-4-((2-methoxyethoxy)methoxy)benzene, the MEM-
protected derivative of 4-bromophenol. In drug discovery and total synthesis, this intermediate
serves as a critical "masked” phenol. Unlike simple methyl or benzyl ethers, the 2-
methoxyethoxymethyl (MEM) group offers a unique orthogonality profile: it is robust against
strong bases and organolithiums (allowing for C-Li bond formation at the bromine site) yet
cleavable under specific Lewis acid conditions that preserve other acid-sensitive functionalities.

This document details the physical properties, validated synthesis protocols, and reactivity logic
required to utilize this building block effectively in multi-step campaigns.

Part 1: Chemical Identity & Structural Analysis

The molecule combines a para-substituted aryl bromide with an acyclic acetal tail. The MEM
group imparts lipophilicity and Lewis-basic coordination sites (ether oxygens) that can influence
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organometallic mechanisms.

Attribute

Specification

IUPAC Name

1-bromo-4-((2-

methoxyethoxy)methoxy)benzene

Common Name

MEM-protected 4-bromophenol

Molecular Formula

Molecular Weight 261.11 g/mol
SMILES COCOCOclcce(Br)ccl
Br—
—0—
Structure
—0—
— 00—

Part 2: Physical Properties Profile

Unlike the parent 4-bromophenol (a crystalline solid, MP ~66°C), the MEM derivative is

typically a viscous oil at room temperature. The flexible glycolic chain disrupts crystal packing,

lowering the melting point significantly.

Table 1: Physicochemical Data[1]
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Property Value | Description Note

) ) Viscous liquid at RT due to
Physical State Colorless to pale yellow oil )
glycol chain entropy.

High vacuum required for
N ) ~135-145°C @ 0.5 mmHg o )
Boiling Point ) distillation to avoid thermal
(Predicted) .
decomposition.

) ] Denser than water due to
Density ~1.35 g/mL (Estimated) )
bromine atom.

) Immiscible with water;
- Soluble in DCM, THF, Et20, )
Solubility Tol hydrolyzes slowly in hot
oluene
agueous acid.

. Typical for halogenated
Refractive Index )
aromatic ethers.

Less polar than parent phenol
TLC ( P P P

0.4-0.5 (4:1 Hexane:EtOAc)  (

) ~0.2).

Part 3: Synthesis & Purification Protocol

The standard synthesis utilizes the Williamson ether approach.[1] While DIPEA can be used,
the sodium hydride (NaH) method is preferred for phenols to ensure complete deprotonation
and faster kinetics.

Reagents

o Substrate: 4-Bromophenol (1.0 equiv)
» Reagent: MEM-Chloride (MEM-CI) (1.2 equiv)
e Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

e Solvent: Anhydrous DMF or THF (0.5 M concentration)
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Step-by-Step Methodology

o Deprotonation: To a flame-dried flask under

, suspend NaH (1.5 equiv) in anhydrous DMF at 0°C. Add 4-bromophenol (1.0 equiv)
dropwise as a solution in DMF. Evolution of

gas will be vigorous.

Formation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes
clear (phenoxide formation).

Protection: Add MEM-CI (1.2 equiv) dropwise via syringe.

Reaction: Warm to Room Temperature (RT) and stir for 2—4 hours. Monitor by TLC
(Hexane:EtOAc 4:1). The starting material spot (

~0.2) should disappear.

Quench & Workup: Cool to 0°C. Carefully quench with sat.

[2][3] Extract with
(x3). Wash combined organics with water (x2) and brine (x1) to remove DMF.

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 100% Hexane

9:1 Hexane:EtOACc).

Spectroscopic Validation (Predicted H NMR in)

e 7.38 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Bromine.
e 6.94 (d, J=8.8 Hz, 2H): Aromatic protons ortho to Oxygen.
e 5.26 (s, 2H): Acetal methylene (

). Diagnostic peak.
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e 3.80-3.76 (m, 2H): Ethylene linker (
).

e 3.56 — 3.52 (m, 2H): Ethylene linker (
).

e 3.37 (s, 3H): Terminal methoxy (
).
Part 4: Reactivity & Stability Logic

The strategic value of this molecule lies in its orthogonality. The diagram below illustrates the
stability matrix of the MEM group relative to the Bromine handle.

Strong Bases Result STABLE
(n-BuLi, LDA, NaH) Allows Li-Halogen Exchange

Lewis Acids Result > CLEAVED
(ZnBr2, TiCl4) Returns Phenol
Exposed to
MEM-Protected
4-Bromophenol Exposed to
Protic Acids Result > CLEAVED
xposed to (TFA, HCI) Returns Phenol
Oxidizers Result > STABLE
(Jones, PCC) Resists Oxidation

Click to download full resolution via product page

Caption: Orthogonality Profile. Green paths indicate stability (allowing reaction at the Br site);
Red paths indicate deprotection.

Critical Application: Lithium-Halogen Exchange
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When treating this molecule with n-BuLi at -78°C, the reaction is dominated by Lithium-Halogen
Exchange at the para position, not directed ortho-metalation (DoM).

¢ Mechanism:

e Why: The C-Br bond is weaker and kinetically faster to exchange than the C-H
deprotonation, even with the MEM group's coordination potential.

 Utility: This generates a "masked" phenolic nucleophile (
) that can react with electrophiles (aldehydes, ketones) to build complex scaffolds.
Part 5: Deprotection Strategies
Removing the MEM group requires specific conditions. While TFA is common, Zinc Bromide (

) is the "gold standard" for sensitive substrates because it avoids strong protic acidity.

Method A: Lewis Acid Cleavage (Recommended)

e Reagents:
(5.0 equiv), DCM.
» Protocol: Dissolve substrate in DCM. Add anhydrous

. Stir at RT for 4—12 hours.

e Mechanism: The Zinc coordinates to the ether oxygens in the MEM chain (bidentate
chelation), activating the acetal carbon for hydrolysis.

o Advantage: Will not cleave TBDMS ethers or esters, offering high selectivity.

Method B: Protic Acid Cleavage

o Reagents: TFA (neat) or HCI (2M in MeOH).

e Protocol: Stir substrate in TFA/DCM (1:1) for 1 hour.
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» Note: Faster but less selective; may cleave silyl ethers or racemize sensitive centers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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